Bromadol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Bromadol often involves bromination, a crucial step in organic synthesis. Bromination is employed using bromine or bromo-organic compounds. This process is integral for generating various organic transformations, including bromination, cohalogenation, and cyclization among others (Saikia, Borah, & Phukan, 2016). Specific reactions, such as tandem electrophilic cyclization and cycloaddition-rearrangement, also contribute to the synthesis of complex structures derived from 2-alkynylbenzaldoximes, which are key to understanding Bromadol's synthesis (Ding, Wang, & Wu, 2009).
Molecular Structure Analysis
The molecular structure of compounds akin to Bromadol can be elucidated through various analytical techniques. For instance, the crystal structure of dimethyl-3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate, a related compound, provides insights into the molecular geometry and electron distribution crucial for understanding Bromadol's activity (Li, 2010).
Chemical Reactions and Properties
Bromadol's chemical reactivity is influenced by its structure, allowing for specific interactions and transformations. Electrophilic bromination reactions, for instance, are significant for modifying its chemical properties, enhancing its reactivity towards further chemical transformations (Chiappe et al., 2000). Such reactions are pivotal in the synthesis and modification of Bromadol and its analogs.
Physical Properties Analysis
The physical properties of Bromadol, including solubility, melting point, and stability, are crucial for its handling and application in research. These properties are often determined by its molecular structure and the presence of specific functional groups. Studies on similar compounds provide a foundational understanding of how these properties might be analyzed and interpreted for Bromadol.
Chemical Properties Analysis
The chemical properties of Bromadol, such as reactivity with biological molecules, are central to its potential effects and interactions. The identification and quantitative analysis of impurities in Bromadol, like 2-phenylethanol, highlight the importance of purity and the impact of chemical properties on its overall behavior and efficacy (Li et al., 2014).
Scientific Research Applications
Identification and Quantitative Analysis in Bromadol : A study by Li, Huang, Guo, and Zhuang (2014) identified 2-phenylethanol as a major impurity in commercial Bromadol samples. They established a new HPLC quantitative analysis method for this impurity, finding it constituted 9.6% by weight. They also devised a method to remove this impurity from Bromadol, which could facilitate mass production (Li, Huang, Guo, & Zhuang, 2014).
Toxicity and Bioaccumulation in Earthworms : Liu et al. (2015) explored the toxicity and bioaccumulation of bromadiolone, a rodenticide, in earthworms. They found significant inhibition of earthworm growth and changes in antioxidant activities, suggesting a risk to earthworms and potentially the wider ecosystem from bromadiolone bait applications (Liu, Xiong, Ye, Zhang, Yang, & Ji, 2015).
Impact on Wildlife and Sustainable Management of Rodents : Coeurdassier et al. (2014) discussed the high level of wildlife poisoning following treatments of fields with bromadiolone in Europe. They emphasized the need for more sustainable management of rodent outbreaks, proposing practices like direct control of voles at low density and landscape management (Coeurdassier, Riols, Decors, Mionnet, David, Quintaine, Truchetet, Scheifler, & Giraudoux, 2014).
Effect on Mus musculus : A study by Revathi and Yogananda (2006) showed that bromadiolone had significant effects on the blood, liver, and kidneys of Mus musculus (house mice) at various time intervals, highlighting its toxicological impact (Revathi & Yogananda, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUTWWKYIVBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018410 | |
Record name | Bromadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromadol | |
CAS RN |
77239-98-6 | |
Record name | Bromadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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